2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide
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Overview
Description
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide is a complex organic compound featuring a benzo[e][1,2,4]thiadiazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both sulfur and nitrogen atoms within its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the MRGX2 receptor . The MRGX2 receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.
Mode of Action
The compound interacts with the MRGX2 receptor, inhibiting its activity . This inhibition can lead to a decrease in the signaling pathways associated with the receptor, resulting in a reduction of the physiological responses mediated by MRGX2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide typically involves multiple steps:
Formation of the Benzo[e][1,2,4]thiadiazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[e][1,2,4]thiadiazine ring.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the sulfonated benzo[e][1,2,4]thiadiazine with a thiol derivative.
Acetamide Formation: The final step involves the coupling of the thioether intermediate with 3-phenylpropylamine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, potentially converting them to amines or thiols, respectively.
Substitution: The aromatic ring and the acetamide moiety can participate in various substitution reactions, including nucleophilic aromatic substitution and acyl substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activity, such as enzyme inhibition or receptor binding, makes it a candidate for drug development. Its structure suggests it could interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties. The presence of the benzo[e][1,2,4]thiadiazine core is particularly interesting for its potential bioactivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. Its ability to undergo various chemical transformations makes it versatile for industrial applications.
Comparison with Similar Compounds
Similar Compounds
Benzo[e][1,2,4]thiadiazine Derivatives: Compounds with similar cores but different substituents.
Sulfonamides: Compounds with similar sulfonyl groups.
Thioethers: Compounds with similar sulfur linkages.
Uniqueness
What sets 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide apart is its specific combination of functional groups, which imparts unique reactivity and potential bioactivity. The presence of the butyl group, the sulfonyl group, and the thioether linkage in a single molecule is relatively rare, making it a compound of significant interest for further study.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-2-3-16-25-19-13-7-8-14-20(19)30(27,28)24-22(25)29-17-21(26)23-15-9-12-18-10-5-4-6-11-18/h4-8,10-11,13-14H,2-3,9,12,15-17H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATLTUABKBVELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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